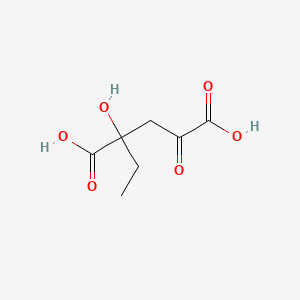
2-Ethyl-2-hydroxy-4-oxopentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-hydroxy-4-oxopentanedioic acid is a chemical compound with the molecular formula C7H10O5. It is known for its unique structure, which includes both a hydroxy group and a keto group, making it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-hydroxy-4-oxopentanedioic acid can be achieved through several methods. One common approach involves the oxidation of 2-ethyl-2-hydroxy-4-pentenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-hydroxy-4-oxopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex molecules.
Reduction: Reduction reactions can convert the keto group to a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols .
Scientific Research Applications
2-Ethyl-2-hydroxy-4-oxopentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-hydroxy-4-oxopentanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play crucial roles in its reactivity, allowing it to participate in various biochemical reactions. These interactions can influence metabolic pathways and enzyme activities, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-oxopentanedioic acid: Lacks the ethyl group, leading to different reactivity and applications.
2-Ethyl-4-oxopentanedioic acid:
2-Ethyl-2-hydroxybutanedioic acid: Has a shorter carbon chain, resulting in distinct properties and applications.
Uniqueness
2-Ethyl-2-hydroxy-4-oxopentanedioic acid is unique due to the presence of both a hydroxy and a keto group, along with an ethyl substituent. This combination of functional groups and structural features makes it a versatile compound with diverse applications in various fields of research and industry .
Properties
CAS No. |
664997-78-8 |
|---|---|
Molecular Formula |
C7H10O6 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-4-oxopentanedioic acid |
InChI |
InChI=1S/C7H10O6/c1-2-7(13,6(11)12)3-4(8)5(9)10/h13H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
SJDLPALXBBZXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



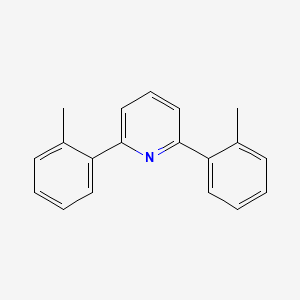
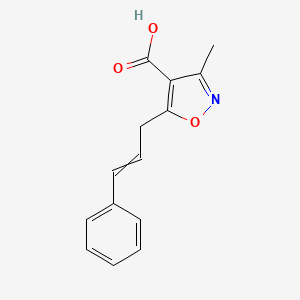

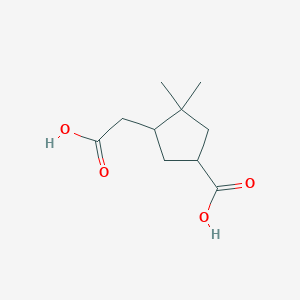

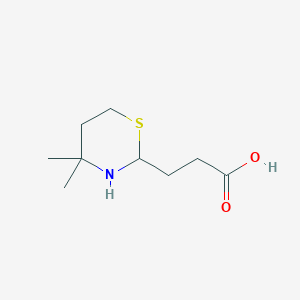
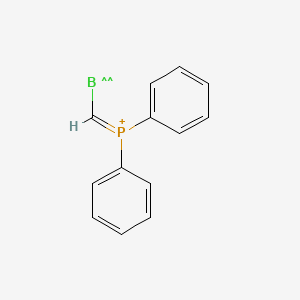
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
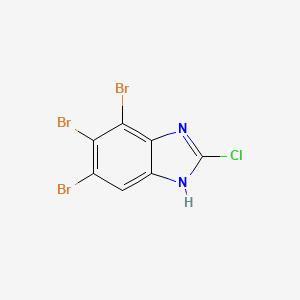


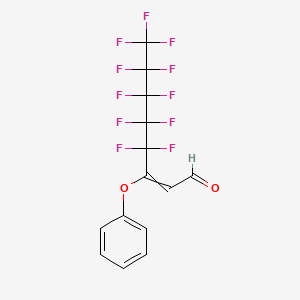
![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
